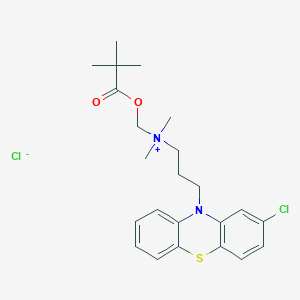
N-Pivaloyloxymethylchlorpromazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pivaloyloxymethylchlorpromazine, also known as N-POMCPZ, is a chemical compound that has been widely used in scientific research. It is a derivative of chlorpromazine, a drug that is used to treat various psychiatric disorders. N-POMCPZ has been synthesized using various methods and has been used in different applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-Pivaloyloxymethylchlorpromazine has been used in various scientific research applications. It has been used as a tool to study the function of the dopamine D2 receptor in the brain. It has been used to investigate the role of the D2 receptor in the regulation of locomotor activity, reward, and addiction. N-Pivaloyloxymethylchlorpromazine has also been used in the study of the signaling pathways that are involved in the regulation of dopamine release in the brain.
Wirkmechanismus
N-Pivaloyloxymethylchlorpromazine acts as an antagonist of the dopamine D2 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand of the receptor. This results in a decrease in the activity of the D2 receptor and a decrease in the release of dopamine in the brain. This mechanism of action has been used to study the role of the D2 receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects
N-Pivaloyloxymethylchlorpromazine has been shown to have various biochemical and physiological effects. It has been shown to decrease locomotor activity in rodents, indicating its role in the regulation of movement. It has also been shown to decrease the release of dopamine in the brain, which is consistent with its mechanism of action as a D2 receptor antagonist. N-Pivaloyloxymethylchlorpromazine has also been shown to have anxiolytic effects, indicating its potential use in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-Pivaloyloxymethylchlorpromazine has several advantages for lab experiments. It is a selective D2 receptor antagonist, which allows for the specific study of the D2 receptor function. It is also a stable compound that can be easily synthesized and stored. However, there are also limitations to its use in lab experiments. N-Pivaloyloxymethylchlorpromazine has been shown to have off-target effects on other receptors, which can complicate the interpretation of results. It is also important to note that the effects of N-Pivaloyloxymethylchlorpromazine may vary depending on the species and strain of the animal used in the experiment.
Zukünftige Richtungen
There are several future directions for research on N-Pivaloyloxymethylchlorpromazine. One direction is to investigate the potential use of N-Pivaloyloxymethylchlorpromazine in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Another direction is to study the role of the D2 receptor in the regulation of other physiological processes such as food intake and sleep. Additionally, there is a need to develop more selective D2 receptor antagonists that can be used to study the function of the D2 receptor with greater specificity.
Conclusion
In conclusion, N-Pivaloyloxymethylchlorpromazine is a chemical compound that has been widely used in scientific research. It has been synthesized using various methods and has been used in different applications. N-Pivaloyloxymethylchlorpromazine acts as an antagonist of the dopamine D2 receptor and has various biochemical and physiological effects. It has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
N-Pivaloyloxymethylchlorpromazine can be synthesized using different methods. One of the commonly used methods involves the reaction of chlorpromazine with pivaloyloxymethyl chloride in the presence of a base. The reaction results in the formation of N-Pivaloyloxymethylchlorpromazine as a white solid. The purity of the compound can be improved by recrystallization using a suitable solvent.
Eigenschaften
CAS-Nummer |
113611-35-1 |
|---|---|
Produktname |
N-Pivaloyloxymethylchlorpromazine |
Molekularformel |
C23H30Cl2N2O2S |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
3-(2-chlorophenothiazin-10-yl)propyl-(2,2-dimethylpropanoyloxymethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H30ClN2O2S.ClH/c1-23(2,3)22(27)28-16-26(4,5)14-8-13-25-18-9-6-7-10-20(18)29-21-12-11-17(24)15-19(21)25;/h6-7,9-12,15H,8,13-14,16H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FXBDQZOUFXUTMN-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C(=O)OC[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |
Kanonische SMILES |
CC(C)(C)C(=O)OC[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |
Synonyme |
CPZ-P N-pivaloyloxymethylchlorpromazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



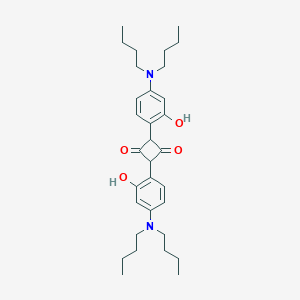
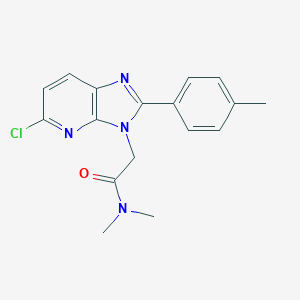

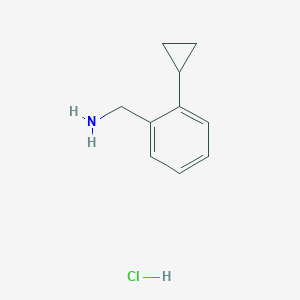
![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)
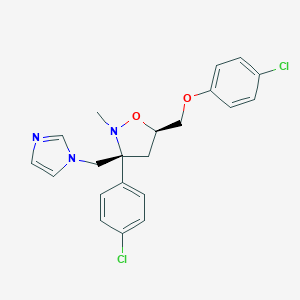
![1-[Bis[[2-chloro-5-[[1-(dodecyloxycarbonyl)ethoxy]carbonyl]phenyl]carbamoyl]methyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B38398.png)
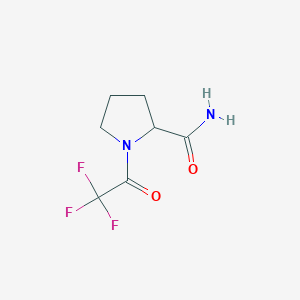
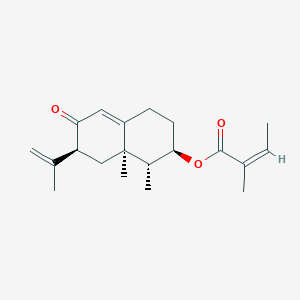
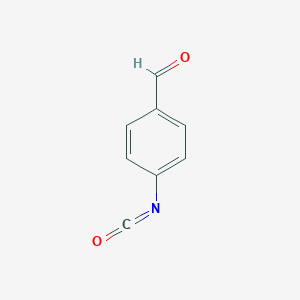
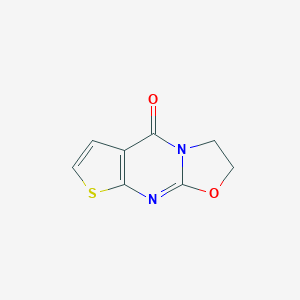
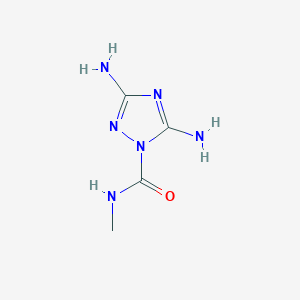
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)
